2-Fluoro-3,6-dimethylbenzonitrile

Description

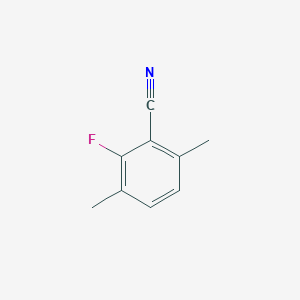

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3,6-dimethylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-6-3-4-7(2)9(10)8(6)5-11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STDPQLHWXQBDKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 3,6 Dimethylbenzonitrile

Halogenation and Fluorination Strategies

The introduction of a fluorine atom onto the aromatic ring is a critical step in the synthesis of 2-Fluoro-3,6-dimethylbenzonitrile. This can be achieved through several methods, including creating the desired substitution pattern prior to fluorination or introducing fluorine onto a pre-functionalized ring.

Electrophilic Fluorination Approaches

A plausible route to this compound involves the electrophilic fluorination of a suitable precursor, such as an aniline (B41778) derivative. The synthesis of the intermediate 3-Fluoro-2,5-dimethylaniline has been described, which can then be converted to the target nitrile. rsc.org This process typically begins with the nitration of 2,5-dimethylaniline, followed by reduction of the nitro group to an amine, and subsequent fluorination.

The fluorination of the aniline precursor can be achieved using electrophilic fluorinating agents. wikipedia.org Reagents like Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commonly employed for such transformations. rsc.org While the direct fluorination of amines with Selectfluor™ can lead to N-fluorinated products, the fluorination of the aromatic ring can also be achieved under specific conditions. rsc.org

Once 3-Fluoro-2,5-dimethylaniline is obtained, the amino group can be converted to a nitrile via the Sandmeyer reaction. This classic transformation involves the diazotization of the aniline with a nitrite (B80452) source in the presence of a strong acid, followed by treatment with a cyanide salt, typically copper(I) cyanide, to yield the desired benzonitrile (B105546).

Nucleophilic Aromatic Substitution for Fluorine Introduction

Nucleophilic aromatic substitution (SNAr) presents another viable pathway for introducing the fluorine atom. This method involves the displacement of a suitable leaving group, such as a halogen (Cl, Br), from an aromatic ring by a fluoride (B91410) ion. For this reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups. In the context of synthesizing this compound, a precursor such as 2-chloro- or 2-bromo-3,6-dimethylbenzonitrile would be required.

The reactivity of the leaving group in nucleophilic aromatic substitution on benzonitrile derivatives has been studied, with fluorine often being the most facile leaving group, followed by bromine and chlorine. nih.gov The reaction is typically carried out using a fluoride salt, such as potassium fluoride or cesium fluoride, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at elevated temperatures. rsc.org Microwave irradiation has also been shown to accelerate these reactions. nih.gov

| Precursor | Fluoride Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| 3-Chloro-5-methylbenzonitrile | [¹⁸F]Fluoride | DMSO | < 3 min (microwave) | 9 | nih.gov |

| 3-Bromo-5-methylbenzonitrile | [¹⁸F]Fluoride | DMSO | < 3 min (microwave) | 13 | nih.gov |

This table presents data for analogous reactions and illustrates the general feasibility of nucleophilic fluorination on substituted benzonitriles.

Directed C-H Fluorination Protocols

Nitrile Group Introduction

The introduction of the nitrile group is another fundamental step that can be performed at various stages of the synthesis.

Palladium-Catalyzed Cyanation of Halogenated Precursors

Palladium-catalyzed cyanation is a powerful and widely used method for the synthesis of aryl nitriles from aryl halides or triflates. nih.govnih.gov This reaction offers a broad substrate scope and good functional group tolerance. A suitable precursor for this approach would be a halogenated derivative of 1-fluoro-2,5-dimethylbenzene, such as 1-bromo-2-fluoro-4,6-dimethylbenzene.

The reaction typically involves a palladium catalyst, such as palladium(II) acetate (B1210297) or a palladacycle, a phosphine (B1218219) ligand, and a cyanide source. nih.gov Common cyanide sources include potassium cyanide, sodium cyanide, and zinc cyanide. To mitigate the toxicity of these reagents, less toxic alternatives like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) have been successfully employed. nih.govnih.gov The reactions are generally carried out in aprotic polar solvents like DMF, DMA, or dioxane, often with the addition of water. nih.gov

| Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Reference |

| Palladacycle/Ligand | K₄[Fe(CN)₆]·3H₂O | Dioxane/H₂O | 100 | nih.gov |

| Pd(OAc)₂/PPh₃ | Benzyl cyanide | Toluene | 110 | psu.edu |

This table provides examples of general palladium-catalyzed cyanation conditions.

Metal-Free Cyanation Techniques

In recent years, metal-free cyanation methods have gained attention as more sustainable alternatives to transition metal-catalyzed reactions. One such approach involves the use of secondary nitriles as the cyanide source in a nucleophilic aromatic substitution reaction. orgsyn.org For instance, the anion of a secondary nitrile can displace a fluoride from an activated aryl fluoride. orgsyn.org This method, however, is more suitable for introducing a substituted carbon atom rather than a simple cyano group.

Another strategy for metal-free cyanation is the direct regioselective fluorination of 1-(2,2-dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride (TBAF·3H₂O) to produce (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds. nih.gov While not a direct route to benzonitriles, it showcases metal-free C-F bond formation. More direct metal-free methods for the synthesis of benzonitriles are still under development.

Regioselective Alkylation and Arylation Methods

Direct regioselective alkylation or arylation to introduce the methyl or other aryl groups onto a pre-existing fluorobenzonitrile scaffold is challenging due to the directing effects of the fluorine and nitrile substituents. Generally, Friedel-Crafts alkylation and arylation reactions are not suitable for strongly deactivated rings, which is the case for benzonitriles.

Multi-step Synthetic Sequences and Optimization

Given the substitution pattern, a multi-step synthesis starting from a more readily available precursor is the most logical approach. A probable synthetic pathway would involve the Sandmeyer reaction, a classic and reliable method for introducing a nitrile group onto an aromatic ring. wikipedia.orgnih.gov

A hypothetical, yet chemically sound, multi-step synthesis could commence from 2-fluoro-3,6-dimethylaniline. The sequence would be as follows:

Diazotization: The primary aromatic amine, 2-fluoro-3,6-dimethylaniline, would be treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form the corresponding diazonium salt.

Cyanation (Sandmeyer Reaction): The resulting diazonium salt is then reacted with a copper(I) cyanide salt. wikipedia.org This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism to replace the diazonium group with a cyano group, yielding the target molecule, this compound. rsc.org

The optimization of this sequence would involve fine-tuning reaction conditions such as temperature, solvent, and the stoichiometry of reagents to maximize the yield and purity of the final product. Recent advancements in Sandmeyer-type reactions include the use of various copper catalysts and alternative cyanide sources to improve efficiency and safety. nih.govresearchgate.net

The synthesis of the starting material, 2-fluoro-3,6-dimethylaniline, would itself be a multi-step process, likely starting from a commercially available xylene or fluorotoluene derivative.

Table 1: Hypothetical Sandmeyer Reaction for this compound

| Step | Reactant | Reagents | Intermediate/Product | General Conditions |

|---|---|---|---|---|

| 1 | 2-Fluoro-3,6-dimethylaniline | NaNO₂, HCl | 2-Fluoro-3,6-dimethylbenzenediazonium chloride | Aqueous solution, 0-5 °C |

Considerations of Steric and Electronic Effects in Synthesis

The success of any synthetic route to this compound is heavily dependent on understanding and controlling steric and electronic effects.

Electronic Effects: The fluorine atom and the nitrile group are both electron-withdrawing groups. Fluorine deactivates the ring towards electrophilic substitution through its inductive effect but can act as an ortho-, para-director due to resonance. The nitrile group is a strong deactivating and meta-directing group. In a potential electrophilic substitution on a precursor like 1-fluoro-2,5-dimethylbenzene, the activating, ortho-, para-directing methyl groups would dominate, but the fluorine's influence would need to be carefully considered to achieve the desired regiochemistry.

Steric Effects: The substitution pattern of this compound is sterically crowded. The position '2' is flanked by two methyl groups at positions '3' and '6' (in a 1,4-relationship on the ring). Any reaction attempting to introduce a group at position 2 or 3 on a 1-fluoro-4-methyl-x-substituted benzene (B151609) would be sterically hindered. This steric hindrance is a critical factor in the planning of the synthetic sequence. For example, in the synthesis of the precursor 2-fluoro-3,6-dimethylaniline, introducing a nitro group (a precursor to the amine) at the sterically hindered position ortho to the fluorine and a methyl group would be challenging. The choice of reaction and conditions must be able to overcome this steric barrier.

In the context of the Sandmeyer reaction, the steric hindrance from the adjacent methyl group at position 3 could potentially influence the efficiency of the cyanation step, although the mechanism, which involves a radical intermediate, may be less sensitive to steric bulk compared to other substitution reactions.

Chemical Reactivity and Transformations of 2 Fluoro 3,6 Dimethylbenzonitrile

Reactivity at the Halogen Moiety

The carbon-fluorine bond on an aromatic ring is the strongest carbon-halogen bond, making its cleavage challenging. However, two primary strategies can be employed to functionalize this position: nucleophilic aromatic substitution and transition-metal mediated cross-coupling.

Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aryl halides. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. For this pathway to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (the halogen). These EWGs are necessary to stabilize the negative charge that develops in the ring during the reaction.

In the case of 2-Fluoro-3,6-dimethylbenzonitrile, the nitrile group (-CN) is a moderate electron-withdrawing group, but it is positioned meta to the fluorine atom. The two methyl groups (-CH₃) are electron-donating, which further deactivates the ring toward nucleophilic attack. Consequently, this compound is expected to be relatively unreactive toward SNAr under standard conditions.

For comparison, related compounds with strong activating groups, such as a nitro group (-NO₂) para to the fluorine, undergo SNAr reactions readily. For instance, 2-fluoro-5-nitrobenzonitrile (B100134) reacts efficiently with sulfur nucleophiles like methyl thioglycolate to yield benzothiophene (B83047) derivatives. ossila.com The reaction of various activated fluoroaromatics with amine nucleophiles is also a well-established method for forming C-N bonds. However, without such potent activation, displacing the fluorine atom in this compound with common nucleophiles like amines, alkoxides, or thiolates would likely require harsh reaction conditions (high temperatures and strong bases), leading to potential side reactions.

Transition-Metal Mediated Cross-Coupling Reactions

An alternative to SNAr for functionalizing the C-F bond is transition-metal catalyzed cross-coupling. While C-Cl, C-Br, and C-I bonds are more commonly used in reactions like Suzuki, Heck, and Buchwald-Hartwig couplings, recent advances have enabled the activation of the more robust C-F bond. Nickel-based catalyst systems have shown particular promise in this area. researchgate.net

These reactions involve the oxidative addition of the C-F bond to a low-valent metal center (e.g., Ni(0)). This is the most challenging step due to the high bond energy. Once the aryl-metal complex is formed, it can undergo transmetalation with a coupling partner (like a boronic acid in Suzuki coupling or an amine in Buchwald-Hartwig amination) followed by reductive elimination to form the new C-C or C-N bond and regenerate the catalyst.

Although no specific examples for this compound are documented in the surveyed literature, it is plausible that under forcing conditions with specialized nickel or palladium catalysts and ligands, it could participate in cross-coupling reactions. The development of such a protocol would provide a powerful method for its derivatization.

Transformations of the Nitrile Functionality

The nitrile group is a versatile functional group that can be converted into a variety of other nitrogen-containing moieties or used in cycloaddition reactions.

Conversion to Other Nitrogen-Containing Functional Groups (e.g., Amides, Amines)

The conversion of nitriles to primary amides and primary amines are fundamental transformations in organic synthesis.

Hydrolysis to Amides: Nitriles can be hydrolyzed to primary amides under either acidic or basic conditions. A common laboratory method involves heating the nitrile with a base like potassium hydroxide (B78521) in a solvent such as tert-butyl alcohol. acs.org Another mild method uses basic hydrogen peroxide, which proceeds via the attack of the hydroperoxide anion on the nitrile carbon. acs.orglibretexts.org It is often possible to stop the reaction at the amide stage, as further hydrolysis to the carboxylic acid requires more vigorous conditions. arkat-usa.orgresearchgate.net For this compound, these standard methods are expected to selectively produce 2-fluoro-3,6-dimethylbenzamide.

Reduction to Amines: The nitrile group can be reduced to a primary amine (a benzylamine (B48309) derivative) using various reducing agents. Catalytic hydrogenation using catalysts like Raney Nickel or rhodium complexes under a hydrogen atmosphere is a common industrial method. acs.org The reaction is often carried out in the presence of ammonia (B1221849) to suppress the formation of secondary amine byproducts. chemicalforums.com Alternatively, chemical reduction with metal hydrides such as lithium aluminum hydride (LiAlH₄) in a solvent like THF or ether is highly effective for this transformation. google.com These methods would convert this compound into (2-fluoro-3,6-dimethylphenyl)methanamine.

| Transformation | Target Functional Group | Typical Reagents & Conditions | Expected Product |

|---|---|---|---|

| Hydrolysis | Amide | KOH, t-BuOH, Heat | 2-Fluoro-3,6-dimethylbenzamide |

| Reduction | Amine | 1. LiAlH₄, THF; 2. H₂O | (2-Fluoro-3,6-dimethylphenyl)methanamine |

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile in cycloaddition reactions. The most prominent example is the [3+2] cycloaddition with azides to form tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry. youtube.com

This reaction, often referred to as the Huisgen cycloaddition, involves treating the nitrile with an azide (B81097) source, typically sodium azide (NaN₃). The reaction often requires a catalyst to proceed at a reasonable rate. Common catalytic systems include zinc salts (e.g., ZnBr₂) or ammonium (B1175870) chloride in a polar aprotic solvent like DMF at elevated temperatures. youtube.comorganic-chemistry.org More recently, various metal complexes, including those of cobalt and copper, have been developed to catalyze this transformation under milder conditions. nih.govacs.org It is highly probable that this compound would react with sodium azide under these conditions to yield 5-(2-fluoro-3,6-dimethylphenyl)-1H-tetrazole.

| Reaction Type | Reagents | Catalyst/Additive | Solvent | Expected Product |

|---|---|---|---|---|

| [3+2] Cycloaddition | Sodium Azide (NaN₃) | Ammonium Chloride (NH₄Cl) or Zinc Bromide (ZnBr₂) | DMF | 5-(2-Fluoro-3,6-dimethylphenyl)-1H-tetrazole |

Reactivity of the Aromatic Ring

The final site of reactivity to consider is the aromatic ring itself, specifically through electrophilic aromatic substitution (EAS). In this reaction, an electrophile attacks the electron-rich benzene (B151609) ring, replacing a hydrogen atom. The position of attack is governed by the directing effects of the substituents already on the ring.

The directing effects for the substituents on this compound are:

Fluorine (-F): An ortho, para-director, but deactivating due to its high electronegativity.

Methyl (-CH₃): An ortho, para-director and activating.

Nitrile (-CN): A meta-director and strongly deactivating.

The two methyl groups at positions 3 and 6, and the fluorine at position 2, strongly activate the C4 and C5 positions for electrophilic attack. The nitrile group at position 1 deactivates the entire ring but directs incoming electrophiles to the C5 position (meta). The fluorine atom directs to the C3 (blocked) and C5 positions. The methyl group at C3 directs to C2 (blocked), C4, and C6 (blocked). The methyl group at C6 directs to C5 and C1 (blocked).

Considering these combined effects, the C5 position is the most likely site for electrophilic substitution. It is para to the methyl group at C3, ortho to the methyl group at C6, para to the fluorine at C2, and meta to the deactivating nitrile group. The C4 position is also activated (ortho to the methyl at C3), but it is meta to the other methyl group and ortho to the deactivating fluorine, making it a less likely site of attack than C5. Therefore, reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) would be expected to yield the 5-substituted product, 2-fluoro-3,6-dimethyl-5-nitrobenzonitrile or 5-bromo-2-fluoro-3,6-dimethylbenzonitrile, respectively.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the this compound ring is expected to be significantly influenced by the directing effects of the existing substituents. The nitrile group is a meta-director and strongly deactivating, while the fluorine atom is an ortho-, para-director and deactivating. The two methyl groups are ortho-, para-directors and activating.

In this specific substitution pattern, the positions for electrophilic attack are sterically hindered. However, considering the combined electronic effects, the most likely positions for substitution would be C4 and C5. The fluorine atom at C2 directs incoming electrophiles to the para-position (C5) and its ortho-position (C3, which is blocked). The methyl group at C3 directs to its ortho- (C2 and C4, with C2 blocked) and para-positions (C6, which is blocked). The methyl group at C6 directs to its ortho- (C5) and para-positions (C3, which is blocked). Therefore, positions C4 and C5 are the most electronically activated for electrophilic attack.

It is important to note that the strongly deactivating nature of the nitrile group can make Friedel-Crafts reactions, such as alkylation and acylation, challenging to perform on this substrate. Such reactions often fail on aromatic rings bearing strongly deactivating groups.

| Reaction Type |

Oxidative and Reductive Aromatic Transformations

The aromatic ring of this compound is generally stable to oxidation due to its aromaticity. However, under harsh conditions, the ring can be degraded. Reductive transformations of the nitrile group are more common.

The nitrile group can be reduced to a primary amine or an aldehyde. Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride (LiAlH₄) can convert the nitrile to a benzylamine. Partial reduction to an aldehyde can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H).

| Transformation |

Modifications at the Alkyl Substituents

The methyl groups on the aromatic ring can undergo reactions typical of benzylic positions. For instance, free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide can selectively brominate one of the methyl groups. The resulting benzylic bromide is a versatile intermediate for further functionalization.

Oxidation of the methyl groups to carboxylic acids can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. Selective oxidation of one methyl group over the other can be challenging and may depend on the specific reaction conditions.

| Transformation |

Derivatization and Advanced Synthetic Applications of 2 Fluoro 3,6 Dimethylbenzonitrile

Utilization as a Building Block for Complex Heterocyclic Systems

The reactivity of the nitrile and fluoro-substituted aromatic ring in 2-Fluoro-3,6-dimethylbenzonitrile suggests its utility in the construction of various heterocyclic scaffolds, which are central to many pharmaceutical agents.

Synthesis of Pyrimidine (B1678525) Derivatives

The synthesis of pyrimidine derivatives often involves the condensation of a nitrile-containing compound with a suitable partner. While no direct synthesis of pyrimidines from this compound is documented, the general reactivity of benzonitriles points to its potential in this area. For instance, N-phenyl-2-pyrimidine-amine derivatives have been synthesized from different precursors, highlighting the importance of the pyrimidine core in drug discovery, particularly in the development of kinase inhibitors for cancer therapy. google.com The presence of the fluorine atom in this compound could offer advantages in modulating the electronic properties and metabolic stability of resulting pyrimidine-based drug candidates.

Construction of Fused Triazolodiazepine Scaffolds

Fused heterocyclic systems, such as triazolodiazepines, are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of 1,2,3-triazole-fused 1,4-benzodiazepine (B1214927) scaffolds has been achieved through multi-component reactions followed by intramolecular cycloadditions, often starting from precursors containing a nitrile group. researchgate.net Although not specifically demonstrated with this compound, its nitrile functionality makes it a plausible candidate for incorporation into such synthetic strategies, potentially leading to novel analogs with unique pharmacological profiles.

Precursor in the Synthesis of Functionally Diverse Aromatic Architectures

The nitrile group of this compound can be readily transformed into other functional groups, such as amines, aldehydes, and carboxylic acids, opening avenues for the synthesis of a wide array of functionally diverse aromatic compounds. For example, the synthesis of 2-fluoro-5-formylbenzonitrile (B141211) from a related bromo-fluoro-benzaldehyde highlights a potential pathway for introducing an aldehyde group, which can then be used in various subsequent reactions to build molecular complexity. chemicalbook.com This versatility makes this compound a potential starting material for creating novel aromatic structures with applications in materials science and pharmaceuticals.

Applications in the Development of New Synthetic Methodologies

The development of novel synthetic methods is crucial for advancing chemical synthesis. While this compound has not been explicitly cited in the development of new synthetic methodologies, the chemistry of related organofluorine compounds is an active area of research. The unique electronic properties conferred by the fluorine atom can influence the reactivity of the aromatic ring and the nitrile group, potentially enabling new types of chemical transformations.

Role in Scaffold Design for Structure-Activity Relationship Studies

In drug discovery, the systematic modification of a lead compound to understand its structure-activity relationship (SAR) is a critical process. The substituted benzene (B151609) ring of this compound provides a scaffold that can be systematically modified. The fluorine atom, in particular, is often used in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pKa. The methyl groups also provide points for further functionalization or can be varied to probe steric and electronic effects. While no specific SAR studies involving this compound are publicly available, its structure is well-suited for such investigations in the context of developing new therapeutic agents.

Mechanistic Investigations of Reactions Involving 2 Fluoro 3,6 Dimethylbenzonitrile

Elucidation of Reaction Pathways for Nucleophilic Substitution

No specific studies on the nucleophilic substitution reactions of 2-Fluoro-3,6-dimethylbenzonitrile have been reported. The interplay between the electron-withdrawing fluorine and nitrile groups and the electron-donating methyl groups, combined with the steric hindrance they impose, would create a complex system for nucleophilic attack. Mechanistic investigations would be required to determine the preferred sites of substitution and the operative pathways, such as SNAr or other mechanisms.

Mechanistic Insights into Cycloaddition and Rearrangement Processes

There is currently no published research detailing the involvement of this compound in cycloaddition or rearrangement reactions. The electronic nature of the nitrile group could potentially allow it to participate as a dienophile or dipolarophile in cycloaddition reactions, but the specific conditions and mechanistic pathways for such transformations with this particular substitution pattern are unknown. Similarly, the potential for skeletal rearrangements under various reaction conditions has not been explored.

Role of Catalysis in Fluorination and Cyanation Reactions

While the synthesis of fluorinated and cyanated aromatic compounds is a well-developed field, specific catalytic methods for the targeted synthesis or modification of this compound are not described in the literature. Research on related molecules often employs transition metal catalysis, for instance, palladium-catalyzed cyanation of aryl halides or electrophilic fluorination. However, the substrate-specific challenges and catalyst optimization required for this compound remain uninvestigated.

Kinetic and Thermodynamic Aspects of Transformations

A fundamental understanding of any chemical reaction requires knowledge of its kinetic and thermodynamic parameters. At present, there are no available kinetic or thermodynamic data for any transformation involving this compound. Such data, which would include reaction rates, activation energies, and equilibrium constants, are essential for predicting reactivity, optimizing reaction conditions, and understanding the underlying reaction mechanisms.

Computational and Theoretical Studies of 2 Fluoro 3,6 Dimethylbenzonitrile

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in modern chemical research. These approaches solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule. For 2-Fluoro-3,6-dimethylbenzonitrile, DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would be a common choice to balance accuracy and computational cost.

The electronic structure dictates the chemical and physical properties of a molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy gap between these frontier orbitals provides an indication of the molecule's kinetic stability and reactivity.

In a related compound, 2-fluoro-5-methylbenzonitrile, the HOMO–LUMO energy gap has been a subject of both experimental and theoretical investigation. Such studies help in understanding the charge transfer within the molecule. For this compound, the electron-withdrawing nature of the fluorine and nitrile groups, combined with the electron-donating character of the methyl groups, would create a complex distribution of electron density across the aromatic ring. This distribution can be visualized through electron density maps and molecular electrostatic potential (MEP) surfaces, which highlight regions susceptible to electrophilic or nucleophilic attack.

Table 1: Predicted Electronic Properties of a Substituted Benzonitrile (B105546) (Hypothetical Data)

| Property | Predicted Value | Method |

|---|---|---|

| HOMO Energy | -7.2 eV | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.5 eV | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 5.7 eV | DFT/B3LYP/6-311++G(d,p) |

This table presents hypothetical data for illustrative purposes, as specific calculations for this compound are not published.

The presence of methyl groups introduces rotational degrees of freedom. Conformational analysis involves mapping the potential energy surface as a function of the rotation of these groups. This analysis identifies the most stable conformers (energy minima) and the transition states for their interconversion. The rotational barriers of the methyl groups are influenced by steric hindrance and electronic interactions with the adjacent fluorine and nitrile substituents. For instance, studies on dimethylbenzenes have explored the energetic penalties associated with different methyl group orientations. The fluorine atom, with its high electronegativity, can also influence the conformational preferences through dipole-dipole interactions.

Table 2: Hypothetical Rotational Barriers for Methyl Groups in this compound

| Rotation | Barrier Height (kcal/mol) | Computational Method |

|---|---|---|

| C3-Methyl | 1.5 - 2.5 | DFT Scan |

This table presents hypothetical data for illustrative purposes, as specific calculations for this compound are not published.

Reaction Pathway Modeling and Transition State Characterization

Computational methods can model the pathways of chemical reactions involving this compound. This involves locating the transition state structures that connect reactants to products. For example, in a nucleophilic aromatic substitution reaction, where a nucleophile attacks the aromatic ring, calculations can determine the energy barrier for the formation of the Meisenheimer complex and the subsequent departure of a leaving group. Studies on the reactions of substituted benzonitriles have provided mechanistic insights that could be extrapolated to this compound. utrgv.edu The characterization of transition states, including their geometry and vibrational frequencies (where one imaginary frequency is expected), is critical for understanding reaction kinetics.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

The electronic and steric properties of the substituents on the benzene (B151609) ring govern the reactivity and selectivity of its reactions. The interplay between the ortho-para directing methyl groups and the meta-directing (and deactivating) nitrile group, along with the influence of the fluorine atom, makes predicting the outcome of electrophilic aromatic substitution complex. Computational models can predict the most likely sites for electrophilic attack by calculating properties such as atomic charges, Fukui functions, or the relative energies of the sigma-complex intermediates. acs.orgrsc.orgnih.gov Similarly, for nucleophilic aromatic substitution, the model can identify the most susceptible carbon atom for attack.

Correlation of Theoretical Data with Experimental Observations

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. While specific experimental data for this compound is scarce in the public domain, any future spectroscopic measurements (e.g., NMR, IR, Raman) could be compared with computationally predicted spectra. For instance, DFT calculations can predict ¹³C and ¹⁹F NMR chemical shifts, which can be correlated with experimental spectra to confirm the molecular structure. researchgate.netnih.gov Similarly, calculated vibrational frequencies, after appropriate scaling, can aid in the assignment of experimental IR and Raman spectra. The existence of this compound is confirmed through its listing by chemical vendors. bldpharm.com

Conclusion and Future Research Directions

Summary of Key Findings and Current Understanding

The current body of public-domain scientific knowledge on 2-Fluoro-3,6-dimethylbenzonitrile is remarkably sparse. Its identity is confirmed through a unique CAS number and defined molecular formula, but beyond these fundamental data points, a detailed scientific narrative is absent. The compound is commercially available, which suggests that a synthetic route has been established, yet the specifics of this synthesis are not widely reported. The presence of a fluorine atom, a nitrile group, and two methyl groups on a benzene (B151609) ring provides a tantalizing glimpse into its potential chemical reactivity, governed by the interplay of their electronic and steric effects.

Identification of Emerging Synthetic Opportunities

The true potential of this compound lies in its prospective applications as a building block in organic synthesis. The nitrile group can be readily transformed into a variety of other functional groups, including amines, amides, and carboxylic acids, opening doors to a wide array of derivative compounds. Furthermore, the fluorine atom can influence the molecule's properties in ways that are highly sought after in medicinal chemistry and materials science, such as enhancing metabolic stability and modulating electronic characteristics. The development of efficient and scalable synthetic routes to this compound is a critical first step that would enable its broader investigation.

Exploration of Untapped Reactivity Profiles

The specific arrangement of substituents on the aromatic ring of this compound suggests several avenues for exploring its reactivity. The fluorine atom at the 2-position, ortho to a methyl group and the nitrile, is poised for nucleophilic aromatic substitution reactions. The methyl groups themselves could be sites for radical halogenation, providing further handles for functionalization. The electronic landscape of the aromatic ring, shaped by the combined inductive and resonance effects of its substituents, could lead to regioselective electrophilic substitution patterns that are not readily achievable with other benzonitrile (B105546) derivatives.

Prospects for Rational Design of Novel Molecular Architectures

Looking ahead, this compound can be envisioned as a key component in the rational design of complex molecules. Its unique substitution pattern could be leveraged to create sterically hindered environments, which can be advantageous in the design of catalysts or ligands for transition metal complexes. The introduction of this fragment into larger molecular scaffolds could impart specific conformational biases or electronic properties. As the tools of computational chemistry become increasingly powerful, the in silico exploration of molecules derived from this compound will undoubtedly accelerate the discovery of new materials and biologically active compounds. The journey to unlock the full potential of this enigmatic nitrile has only just begun.

Q & A

Q. What spectroscopic techniques are most reliable for characterizing 2-Fluoro-3,6-dimethylbenzonitrile?

Methodological Answer:

- 1H/13C/19F NMR Spectroscopy : Key for identifying substituent positions and electronic environments. For example, 13C NMR can resolve nitrile (C≡N) signals near 115–120 ppm, while fluorine substituents induce splitting patterns in 19F NMR .

- IR Spectroscopy : Confirms nitrile group presence via a sharp C≡N stretch (~2230 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. Jiang et al. (2021) used HRMS to confirm a related fluorinated nitrile with <2 ppm error .

Q. What are standard synthetic routes for this compound?

Methodological Answer:

- Cyanation of Halogenated Precursors : Substitute a halogen (e.g., Br, I) in 2-fluoro-3,6-dimethylhalobenzene with cyanide (e.g., CuCN/KCN) under reflux .

- Directed Metalation : Use lithium bases to functionalize fluorinated aryl rings, followed by quenching with dimethyl groups and nitrile introduction .

Q. How should researchers ensure compound stability during storage?

Methodological Answer:

- Storage Conditions : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the nitrile group. Avoid exposure to oxidizing agents, as noted for similar fluorinated benzonitriles .

- Stability Monitoring : Conduct periodic HPLC analysis to detect degradation products (e.g., hydrolysis to carboxylic acids) .

Q. What chromatographic methods optimize purity assessment?

Methodological Answer:

- Reverse-Phase HPLC : Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm.

- GC-MS : Effective for volatile impurities; validate with internal standards (e.g., deuterated analogs) .

Advanced Research Questions

Q. How do steric effects from methyl groups influence nitrile reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Hindrance Analysis : Methyl groups at 3,6-positions hinder nucleophilic attack on the nitrile. Use bulky ligands (e.g., XPhos) in palladium-catalyzed couplings to improve regioselectivity .

- Computational Modeling : Density Functional Theory (DFT) calculates electron density maps to predict reactive sites .

Q. What strategies resolve discrepancies in reported reaction yields for fluorinated benzonitriles?

Methodological Answer:

- Parameter Optimization : Systematically vary catalysts (e.g., Pd vs. Cu), solvents (DMF vs. THF), and temperatures. For example, Intelli et al. (2025) controlled exothermic reactions using internal thermometers and slow reagent addition .

- Reproducibility Checks : Replicate conditions with strict moisture/oxygen exclusion (Schlenk techniques) .

Q. How to achieve regioselective substitution in the presence of fluorine and methyl groups?

Methodological Answer:

- Directing Group Strategies : Leverage fluorine’s meta-directing effect and methyl’s ortho/para-directing influence. For example, nitration occurs preferentially at the 4-position in 2-fluoro-6-methylbenzonitrile derivatives .

- Protection/Deprotection : Temporarily block reactive sites (e.g., silyl protection of nitrile) to direct substitutions .

Q. What role does this compound play in drug discovery?

Methodological Answer:

- Bioisostere Applications : The nitrile group mimics carbonyl or carboxylate moieties in kinase inhibitors. Fluorine enhances metabolic stability and membrane permeability .

- Structure-Activity Relationship (SAR) : Modify methyl/fluoro positions to optimize binding affinity. For example, Zhao et al. (2013) used brominated analogs to probe SAR in bioactive molecules .

Q. How to interpret conflicting spectral data for fluorinated benzonitrile derivatives?

Methodological Answer:

- Multi-Technique Validation : Cross-reference NMR, IR, and X-ray crystallography (if crystals are obtainable). For example, PubChem data for 2-fluoro-5-formylbenzonitrile resolved ambiguities via InChI key comparisons .

- Isotopic Labeling : Use deuterated solvents (CDCl₃) to clarify splitting patterns in crowded spectra .

Q. What computational tools predict electronic effects of substituents in fluorinated benzonitriles?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.